molecular formula C12H13NO4S B4799431 1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole

1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole

Cat. No.: B4799431
M. Wt: 267.30 g/mol
InChI Key: XNMYDXXNZFPJRB-UHFFFAOYSA-N
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Description

1-[(3,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a sulfonyl group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole typically involves the reaction of 3,4-dimethoxybenzenesulfonyl chloride with pyrrole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.

    Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfinyl or thiol derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the electrophile used.

Scientific Research Applications

1-[(3,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(3,4-dimethoxyphenyl)sulfonyl]-1H-pyrrole involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting enzyme activity or altering protein function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-2-methyl-1H-pyrrole
  • 1-[(3,4-Dimethoxyphenyl)sulfonyl]-3,4-dihydro-1H-pyrrole

Comparison: 1-[(3,4-Dimethoxyphenyl)sulfonyl]-1H-pyrrole is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. Compared to similar compounds, it may exhibit different pharmacological or material properties, making it valuable for specific applications.

Properties

IUPAC Name

1-(3,4-dimethoxyphenyl)sulfonylpyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-11-6-5-10(9-12(11)17-2)18(14,15)13-7-3-4-8-13/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNMYDXXNZFPJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2C=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

11.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824335
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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